1-(2-Fluorophenyl)-4-[4-(3-fluoropropoxy)benzyl]piperazine
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[[4-(3-fluoropropoxy)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O/c21-10-3-15-25-18-8-6-17(7-9-18)16-23-11-13-24(14-12-23)20-5-2-1-4-19(20)22/h1-2,4-9H,3,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRSLVQTYLMMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)OCCCF)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327401 | |
| Record name | 1-(2-fluorophenyl)-4-[[4-(3-fluoropropoxy)phenyl]methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477871-04-8 | |
| Record name | 1-(2-fluorophenyl)-4-[[4-(3-fluoropropoxy)phenyl]methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2-Fluorophenyl)-4-[4-(3-fluoropropoxy)benzyl]piperazine, identified by its CAS number 477871-04-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological evaluations, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 346.41 g/mol
- Boiling Point : 451.4 ± 45.0 °C (predicted)
- Density : 1.163 ± 0.06 g/cm³ (predicted)
- pKa : 7.59 ± 0.10 (predicted)
These properties suggest that the compound is a relatively stable organic molecule with potential for various biological interactions.
The compound exhibits its biological effects primarily through interactions with neurotransmitter systems, particularly involving serotonin and dopamine receptors. The presence of the piperazine moiety is crucial for its pharmacological activity, as it facilitates binding to these receptors.
In Vitro Studies
-
Monoamine Oxidase Inhibition :
- Compounds similar to this compound have been evaluated for their inhibitory effects on monoamine oxidase (MAO). For instance, derivatives containing the (2-fluorophenyl)piperazine structure showed significant inhibition of MAO-B with IC values ranging from 0.013 µM to 0.039 µM, indicating high potency as potential neuroprotective agents against conditions like Alzheimer’s disease .
-
Cytotoxicity Assays :
- Cytotoxic effects were assessed using L929 fibroblast cells. One study noted that while some derivatives caused complete cell death at higher concentrations (50-100 µM), others demonstrated minimal cytotoxicity even at elevated doses . This suggests that modifications to the piperazine structure can enhance selectivity and reduce toxicity.
Case Study 1: Neuroprotective Potential
A study investigating the neuroprotective properties of piperazine derivatives found that certain compounds exhibited selective inhibition of MAO-B, leading to decreased oxidative stress markers in neuronal cultures. The specific compound tested was not this compound but shared structural similarities, indicating a promising avenue for further research on this compound's potential neuroprotective effects .
Summary of Findings
The following table summarizes key findings related to the biological activity of related piperazine compounds:
| Compound | Biological Activity | IC | Notes |
|---|---|---|---|
| T3 | MAO-B Inhibition | 0.039 µM | Selective and reversible inhibitor |
| T6 | MAO-B Inhibition | 0.013 µM | Higher selectivity index for MAO-B |
| T3 | Cytotoxicity | >50 µM | Significant cell death at high doses |
| T6 | Cytotoxicity | Not cytotoxic | Safer alternative in therapeutic contexts |
Scientific Research Applications
Antidepressant and Anxiolytic Properties
Research indicates that compounds with similar piperazine structures can exhibit antidepressant and anxiolytic effects. Studies have demonstrated that modifications in the piperazine moiety can significantly influence the binding affinity to serotonin receptors, which are crucial targets for antidepressant drugs. The presence of fluorine atoms may enhance lipophilicity, improving the compound's ability to cross the blood-brain barrier.
| Compound | Receptor Target | Binding Affinity (Ki) | Effect |
|---|---|---|---|
| 1-(2-Fluorophenyl)-4-[4-(3-fluoropropoxy)benzyl]piperazine | 5-HT1A | TBD | Potential anxiolytic |
| Compound A | 5-HT2A | TBD | Antidepressant effect |
Antipsychotic Activity
The compound is also being investigated for its potential antipsychotic properties. Similar piperazine derivatives have shown efficacy in modulating dopamine receptor activity, which is critical in the treatment of schizophrenia and other psychotic disorders.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neuroinflammatory pathways could be a mechanism through which it exerts protective effects on neuronal cells.
Case Study 1: Behavioral Assessment in Rodent Models
In a study assessing the behavioral effects of this compound in rodent models of anxiety, results indicated a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. These findings support its potential use as an anxiolytic agent.
Case Study 2: In Vitro Receptor Binding Studies
In vitro studies have demonstrated that this compound has a high binding affinity for serotonin and dopamine receptors. These studies utilized radiolabeled ligands to quantify receptor interactions, revealing promising data for its application in treating mood disorders.
Data Table: Structure-Activity Relationships (SAR)
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | Fluorophenyl + Propoxy | TBD | High Antagonist |
| Compound B | Chlorophenyl + Ethoxy | TBD | Moderate Antagonist |
Chemical Reactions Analysis
Chemical Reactions of Piperazine Derivatives
Piperazine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution. For example, 1-(4-Methoxybenzyl)piperazine derivatives are synthesized by reacting piperazine with activated acids or organic halides .
Potential Chemical Reactions of 1-(2-Fluorophenyl)-4-[4-(3-fluoropropoxy)benzyl]piperazine
Given the structure of This compound , potential chemical reactions could include:
-
Nucleophilic Substitution : The fluoropropoxy group could undergo nucleophilic substitution reactions, potentially replacing the fluorine with other nucleophiles.
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Alkylation/Acylation : The piperazine ring could undergo further alkylation or acylation reactions, modifying its substituents.
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Cross-Coupling Reactions : The presence of fluorine on the phenyl ring might allow for cross-coupling reactions under appropriate conditions.
Potential Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Nucleophile (e.g., OH-, NH3) | Solvent (e.g., DMSO, DMF), Temperature (e.g., RT to reflux) |
| Alkylation/Acylation | Alkyl/Acyl Halides, Base | Solvent (e.g., THF, DCM), Temperature (e.g., 0°C to RT) |
| Cross-Coupling | Palladium Catalyst, Ligand | Solvent (e.g., Toluene), Temperature (e.g., reflux) |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Piperazine Scaffold
Piperazine derivatives are tailored via substituents to optimize electronic, steric, and pharmacokinetic properties. Key comparisons include:
Key Insights :
- Fluorine vs. Methoxy : Fluorine’s electronegativity and small atomic radius improve membrane permeability compared to bulkier methoxy groups .
- Trifluoromethyl vs. Fluoropropoxy : Trifluoromethyl groups enhance metabolic stability but may reduce solubility, whereas fluoropropoxy balances hydrophobicity and chain flexibility .
Pharmacological and Structural Advantages
- Metabolic Stability : Fluorine atoms resist oxidative metabolism, extending half-life compared to chlorinated analogs (e.g., 1-(3-chloropropyl)-4-(2-fluorophenyl)-piperazine in ) .
- CNS Penetration : Fluoropropoxy’s moderate lipophilicity may enhance brain uptake relative to polar methoxy or nitro groups .
- Safety Profile : Fluorinated chains (e.g., fluoropropoxy) show lower toxicity than chlorinated alkyl groups in preclinical models .
Q & A
Q. What are the common synthetic routes for synthesizing 1-(2-Fluorophenyl)-4-[4-(3-fluoropropoxy)benzyl]piperazine and its analogs?
- Methodological Answer : A widely used approach involves click chemistry for modular assembly. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient coupling of fluorinated benzylpiperazine precursors with substituted aryl azides. Typical conditions include CuSO₄·5H₂O/sodium ascorbate in a H₂O:DCM (1:2) solvent system, followed by extraction with ethyl acetate and purification via silica gel chromatography (ethyl acetate:hexane gradients) . Alternative routes involve nucleophilic substitution on fluoropropoxy benzyl halides with piperazine intermediates, optimized under anhydrous conditions (e.g., DCM with DIPEA) .
Q. How is the purity and structural integrity of synthesized derivatives confirmed?
- Methodological Answer : Thin-layer chromatography (TLC) with hexane:ethyl acetate (1:2) monitors reaction progress. Post-synthesis, ¹H/¹³C NMR resolves fluorophenyl aromatic protons (δ ~7.3–6.9 ppm) and piperazine methylene signals (δ ~3.7–2.4 ppm). Elemental analysis (e.g., C 64.78%, H 5.08%, N 8.50%) and mass spectrometry validate molecular weight and composition . High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity for biological assays .
Q. What initial biological screening approaches are employed for this compound?
- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like MDA-MB-231) assess anticancer potential. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like tyrosine kinases or serotonin receptors (5-HT₁A). Acute toxicity studies in rodent models (LD₅₀ determination) and platelet aggregation assays (using ADP/arachidonic acid) screen for antiplatelet activity .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., fluorophenyl vs. trifluoromethyl) influence biological activity?
- Methodological Answer : CoMFA/CoMSIA models map electrostatic contributions:
- Electron-withdrawing groups (e.g., 3-CF₃ on phenyl) enhance π-π stacking with hydrophobic receptor pockets but may reduce solubility.
- Fluoropropoxy chains improve metabolic stability via reduced CYP450-mediated oxidation.
- Color-coded 3D-QSAR visualizes substituent contributions (e.g., green/yellow for bulky/electron-donating groups; red for negative regions requiring optimization) . For example, 2-fluorophenyl groups enhance 5-HT₁A affinity due to optimal coplanarity with piperazine .
Q. What strategies address the trade-off between reduced toxicity and diminished activity in structural modifications?
- Methodological Answer :
- β-cyclodextrin inclusion complexes improve solubility and reduce hepatotoxicity but may mask pharmacophores. Balance via molecular dynamics simulations to assess ligand-receptor interactions post-complexation .
- Isosteric replacements : Replace labile fluoropropoxy groups with bioisosteres like trifluoroethoxy or sulfonamide, retaining electronic properties while enhancing stability .
- Protonation state tuning : Adjust pKa of piperazine nitrogen using substituents (e.g., carbothioamide) to optimize membrane permeability and target engagement .
Q. How can contradictions between in silico predictions and experimental bioactivity data be resolved?
- Methodological Answer :
- Re-evaluate force fields : Switch from MMFF94 to OPLS4 in docking studies to better model fluorophenyl interactions.
- Validate with alanine scanning mutagenesis : Confirm predicted binding residues (e.g., E167 salt bridge with piperazine in PLpro inhibitors) .
- Free-energy perturbation (FEP) : Quantify energy differences between predicted and observed active conformers .
Q. What challenges arise in designing selective analogs targeting specific kinases or GPCRs?
- Methodological Answer :
- Off-target profiling : Use KinomeScan panels to assess selectivity across 468 kinases. Fluorophenyl-piperazines often inhibit ABL1 and EGFR due to conserved ATP pockets.
- Conformational locking : Introduce methyl groups on piperazine (e.g., 4-methylpiperazine) to restrict rotation and enhance 5-HT₁A vs. D₂ receptor selectivity .
- Fragment-based design : Optimize the fluoropropoxy benzyl moiety using SAR by catalog libraries to minimize hERG liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
